molecular formula C9Cl5F5 B14131333 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene CAS No. 88953-05-3

1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene

Cat. No.: B14131333
CAS No.: 88953-05-3
M. Wt: 380.3 g/mol
InChI Key: ICOMTBRXWKCOBJ-UHFFFAOYSA-N
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Description

1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene is a highly halogenated organic compound. This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. The structure of this compound includes a dihydroindene core, which is a bicyclic hydrocarbon, substituted with five chlorine and five fluorine atoms.

Preparation Methods

The synthesis of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene typically involves multiple steps, including halogenation reactions. The synthetic routes often start with the preparation of the indene core, followed by selective chlorination and fluorination. Industrial production methods may involve the use of catalysts and specific reaction conditions to achieve high yields and purity. For example, the use of Lewis acids as catalysts can facilitate the halogenation process.

Chemical Reactions Analysis

1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple halogen atoms, this compound can undergo nucleophilic substitution reactions. Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Addition Reactions: The double bonds in the indene core can participate in addition reactions with electrophiles.

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.

    Medicine: The compound’s unique structure makes it a candidate for drug development and other therapeutic applications.

    Industry: It is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,3,5-Pentachloro-2,2,4,6,7-pentafluoro-2,3-dihydro-1H-indene involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms can form strong interactions with these targets, leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar compounds include other halogenated indenes and biphenyls, such as:

Properties

CAS No.

88953-05-3

Molecular Formula

C9Cl5F5

Molecular Weight

380.3 g/mol

IUPAC Name

1,1,3,3,5-pentachloro-2,2,4,6,7-pentafluoroindene

InChI

InChI=1S/C9Cl5F5/c10-3-4(15)1-2(5(16)6(3)17)8(13,14)9(18,19)7(1,11)12

InChI Key

ICOMTBRXWKCOBJ-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1F)F)Cl)F)C(C(C2(Cl)Cl)(F)F)(Cl)Cl

Origin of Product

United States

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